molecular formula C21H20ClN3O3 B2842302 2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide CAS No. 1421512-27-7

2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2842302
CAS No.: 1421512-27-7
M. Wt: 397.86
InChI Key: NSYTUVQGMHPQQL-UHFFFAOYSA-N
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Description

2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a dioxo-dihydropyrazinyl moiety, and a phenylethylacetamide segment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Pyrazinone Core: The initial step involves the formation of the 2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl core. This can be achieved through the cyclization of appropriate diketone precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazinone core.

    Attachment of the Phenylethylacetamide Moiety: The final step involves the coupling of the phenylethylacetamide group to the pyrazinone core, typically through an amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Ensuring that reactions are carried out under conditions that maximize yield and purity, such as controlled temperatures, pressures, and pH levels.

    Use of Catalysts: Employing catalysts to increase reaction rates and efficiency.

    Purification Processes: Implementing purification techniques such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide: shares similarities with other pyrazinone derivatives, such as:

Uniqueness

The presence of the 4-chlorobenzyl group and the specific arrangement of functional groups in this compound gives it unique chemical and biological properties compared to its analogs. These differences can result in distinct reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-15(17-5-3-2-4-6-17)23-19(26)14-25-12-11-24(20(27)21(25)28)13-16-7-9-18(22)10-8-16/h2-12,15H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYTUVQGMHPQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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